![molecular formula C11H11NO3S B14437680 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 79958-79-5](/img/structure/B14437680.png)
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound, in particular, features a hydroxypropyl group attached to a sulfanyl moiety, which is further connected to the isoindole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with a primary amine to form the isoindole-1,3-dione core. The hydroxypropylsulfanyl group can then be introduced through nucleophilic substitution reactions using appropriate reagents such as epichlorohydrin and thiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoindole core can be reduced to form dihydroisoindole derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced isoindole compounds, and substituted isoindole derivatives with various functional groups .
Aplicaciones Científicas De Investigación
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive isoindole core.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form disulfide bonds with thiol-containing enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypropyl derivatives of 1,2,3-thiadiazole: These compounds also feature a hydroxypropyl group and exhibit similar biological activities.
2-Hydroxypropyl derivatives of 1,2,3-triazole: These compounds share structural similarities and are studied for their antifungal properties.
Uniqueness
2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
79958-79-5 |
|---|---|
Fórmula molecular |
C11H11NO3S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
2-(3-hydroxypropylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO3S/c13-6-3-7-16-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2 |
Clave InChI |
FXJWTWZXOCKGAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)SCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


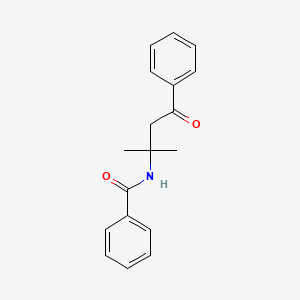
![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
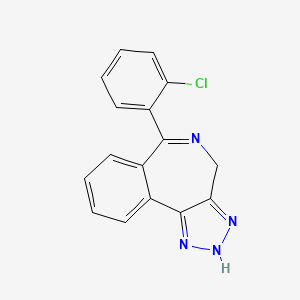
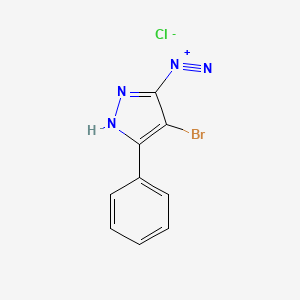
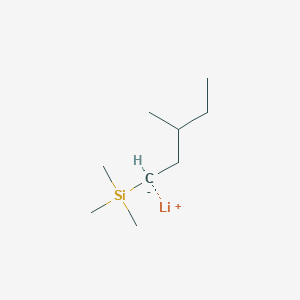
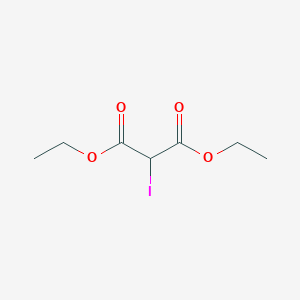
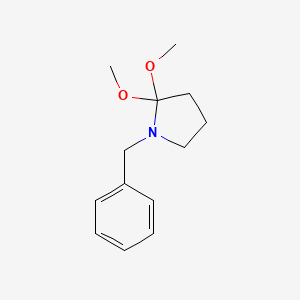
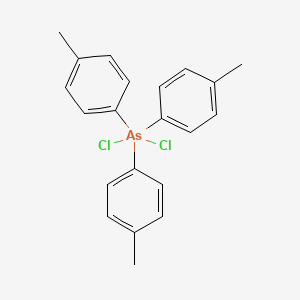
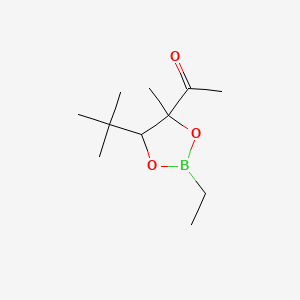

![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
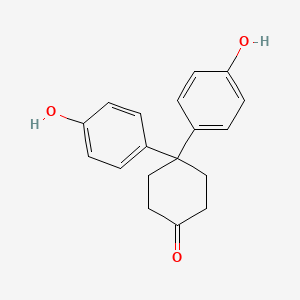
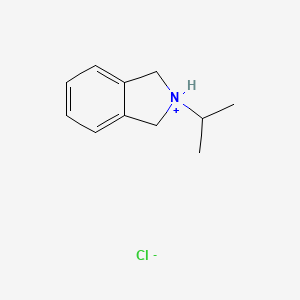
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)
